[(2S,5R)-5-Cyclopropyloxolan-2-yl]methanamine
Description
[(2S,5R)-5-Cyclopropyloxolan-2-yl]methanamine is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.214 g/mol. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to an oxolane ring, making it an interesting subject for various chemical studies and applications.
Properties
CAS No. |
2137674-39-4 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
[(2R,5S)-5-cyclopropyloxolan-2-yl]methanamine |
InChI |
InChI=1S/C8H15NO/c9-5-7-3-4-8(10-7)6-1-2-6/h6-8H,1-5,9H2/t7-,8+/m1/s1 |
InChI Key |
YCGCLTUHAOEULF-SFYZADRCSA-N |
SMILES |
C1CC1C2CCC(O2)CN |
Isomeric SMILES |
C1C[C@H](O[C@H]1CN)C2CC2 |
Canonical SMILES |
C1CC1C2CCC(O2)CN |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of [(2S,5R)-5-Cyclopropyloxolan-2-yl]methanamine typically involves several steps, starting from readily available starting materials
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to increase efficiency and yield while maintaining the purity of the final product.
Chemical Reactions Analysis
[(2S,5R)-5-Cyclopropyloxolan-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles such as halides or alkoxides replace the amine group, forming new compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction being performed.
Scientific Research Applications
[(2S,5R)-5-Cyclopropyloxolan-2-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of [(2S,5R)-5-Cyclopropyloxolan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and oxolane ring contribute to its binding affinity and specificity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
[(2S,5R)-5-Cyclopropyloxolan-2-yl]methanamine can be compared with other similar compounds, such as:
[(2S,5R)-5-Cyclopropyloxolan-2-yl]methanol: This compound has a hydroxyl group instead of a methanamine group, leading to different chemical reactivity and biological activity.
[(2S,5R)-5-Cyclopropyloxolan-2-yl]acetic acid: The presence of a carboxylic acid group in this compound results in different solubility and reactivity properties.
[(2S,5R)-5-Cyclopropyloxolan-2-yl]methyl chloride: This compound features a chloride group, making it more reactive in nucleophilic substitution reactions
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
